Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate
CAS No.: 1358511-56-4
Cat. No.: VC6659228
Molecular Formula: C20H19BrN2O2
Molecular Weight: 399.288
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358511-56-4 |
|---|---|
| Molecular Formula | C20H19BrN2O2 |
| Molecular Weight | 399.288 |
| IUPAC Name | methyl 4-(4-bromo-3-methylanilino)-6-ethylquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C20H19BrN2O2/c1-4-13-5-8-17-15(10-13)18(11-19(23-17)20(24)25-3)22-14-6-7-16(21)12(2)9-14/h5-11H,4H2,1-3H3,(H,22,23) |
| Standard InChI Key | CJAHMYPMBBFPDA-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)Br)C)C(=O)OC |
Introduction
Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline derivative family. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, characterized by its unique molecular structure, holds potential for applications in medicinal chemistry and material science.
Synthesis
The synthesis of methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate typically involves multi-step organic reactions. The process includes:
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Quinoline Core Formation: A precursor quinoline derivative is synthesized through cyclization reactions involving aniline derivatives and β-keto esters.
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Substitution Reactions: The bromination and methylation of the aromatic ring are achieved using brominating agents (e.g., N-bromosuccinimide) and methyl iodide.
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Carboxylation: The carboxylic acid group is introduced via esterification or direct functionalization.
These steps require controlled reaction conditions such as specific temperatures, solvents (e.g., ethanol or dimethylformamide), and catalysts.
Applications in Medicinal Chemistry
Quinoline derivatives, including this compound, are under investigation for their pharmacological properties:
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Anticancer Potential: Quinoline scaffolds have demonstrated cytotoxic effects against various cancer cell lines by inhibiting DNA replication or interfering with signaling pathways.
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Antimicrobial Activity: Substituted quinolines exhibit potent antibacterial and antifungal properties due to their ability to disrupt microbial enzyme systems.
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Anti-inflammatory Effects: These compounds can modulate inflammatory mediators, making them candidates for treating chronic inflammatory diseases.
Analytical Characterization
The compound’s structure and purity can be confirmed using advanced analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments |
| Mass Spectrometry | Confirms molecular weight |
| IR Spectroscopy | Detects functional groups (e.g., NH, CO) |
| X-ray Crystallography | Determines crystal structure |
For example:
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IR Spectrum: Peaks at ~1710 cm⁻¹ (C=O stretch), ~3350 cm⁻¹ (NH stretch).
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NMR Data: Signals corresponding to aromatic protons, ethyl group hydrogens, and methyl substituents.
Comparative Analysis with Similar Compounds
To understand its significance, a comparison with related quinoline derivatives is provided:
| Compound | Key Substituents | Biological Activity |
|---|---|---|
| Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate | Bromo, amino, carboxylate | Under investigation |
| Ethyl 4-(4-chlorophenyl)-2-methylquinoline | Chloro, methyl | Antibacterial |
| 6-Bromo-2-(5-ethylthiophen)-3-methylquinoline | Bromo, thiophene | Antifungal |
Limitations and Future Research
While promising, the compound faces challenges such as:
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Limited solubility in water, which may hinder bioavailability.
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Lack of extensive biological studies to confirm its efficacy and safety.
Future research should focus on:
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Developing derivatives with improved solubility.
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Conducting in vivo studies to evaluate pharmacokinetics and toxicity.
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Exploring its potential as a scaffold for drug development.
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